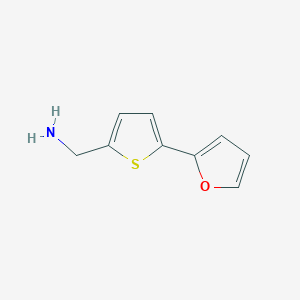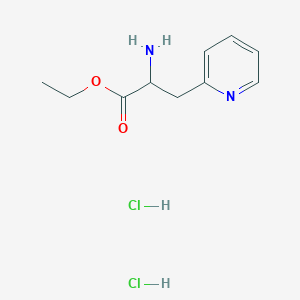![molecular formula C8H15FN2 B1531548 (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine CAS No. 2097995-92-9](/img/structure/B1531548.png)
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine
概要
説明
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine is a fluorinated bicyclic amine compound with the molecular formula C8H15FN2. This compound is part of the tropane alkaloid family, which includes several biologically active molecules. Its unique structure and properties make it a valuable compound in various scientific and industrial applications.
科学的研究の応用
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine typically involves the following steps:
Cyclization: The starting material, a suitable precursor, undergoes cyclization to form the bicyclic core structure.
Fluorination: Introduction of the fluorine atom at the 3-position of the bicyclic core is achieved through selective fluorination reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to an amide or nitro group.
Reduction: Reduction of the fluorine atom to a hydrogen atom.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation: Amides, nitro compounds.
Reduction: Hydrogenated derivatives.
Substitution: Fluorinated or non-fluorinated analogs.
作用機序
The mechanism by which (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine is compared with other similar compounds, such as:
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl methanamine: Similar structure but with a methyl group instead of a fluorine atom.
4-Fluorotropacocaine: Another fluorinated tropane alkaloid with different functional groups.
The uniqueness of this compound lies in its specific fluorine substitution, which can significantly impact its chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development. Further studies and advancements in synthetic methods will continue to expand its applications and benefits.
特性
IUPAC Name |
(3-fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2/c9-8(5-10)3-6-1-2-7(4-8)11-6/h6-7,11H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUHJYPZVUZFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Ethyl-3-(4-fluorophenyl)[1,2,4]triazolo[4,3-d][1,2,4]triazin-8(7H)-one](/img/structure/B1531467.png)
![8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1531469.png)


![1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531477.png)




![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid](/img/structure/B1531485.png)



